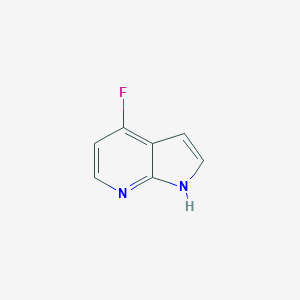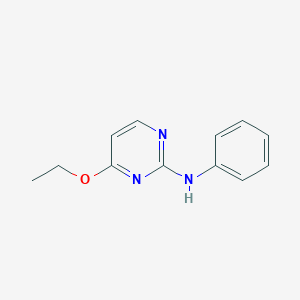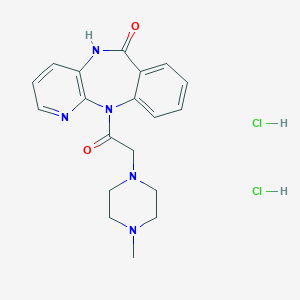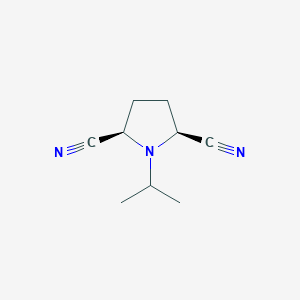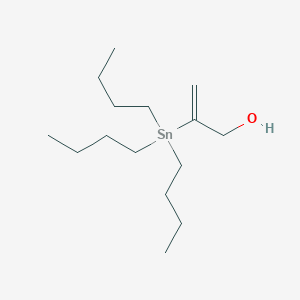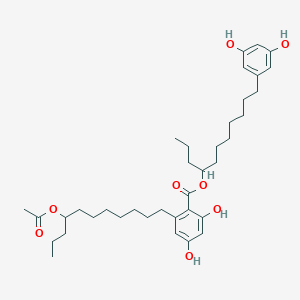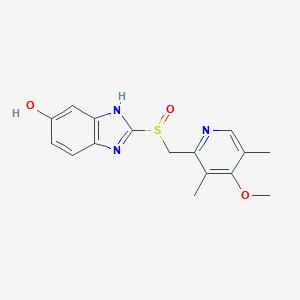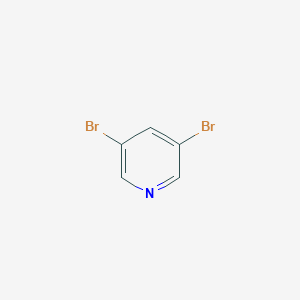
3,5-Dibromopyridine
概要
説明
3,5-Dibromopyridine is a dibromopyridine . It undergoes lithiation with lithium diisopropylamide and on subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines . It is also used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
3,5-Dibromopyridine undergoes lithiation with lithium diisopropylamide and on subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines . It was used in the synthesis of new Hg(II) complexes with halogen (chloro, bromo, iodo) and 3,5-disubstituted pyridine ligands . Its unique structural properties make it an essential reagent for the synthesis of various organic compounds, including 3-bromo-5-chloropyridine, 3-bromo-5-fluoropyridine, and 3-bromo-5-iodopyridine .
Molecular Structure Analysis
The molecular formula of 3,5-Dibromopyridine is C5H3Br2N . The structure of 3,5-Dibromopyridine is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
3,5-Dibromopyridine was used in the synthesis of new Hg(II) complexes with halogen (chloro, bromo, iodo) and 3,5-disubstituted pyridine ligands .
Physical And Chemical Properties Analysis
The molecular weight of 3,5-Dibromopyridine is 236.89 g/mol . The exact mass is 236.86117 g/mol . The computed properties include XLogP3-AA of 2.2, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, and Rotatable Bond Count of 0 .
科学的研究の応用
Preparation of 3-Acetylamino-5-ethoxypyridine
3,5-Dibromopyridine can be converted with sodium ethylate into 3-bromo-5-ethoxypyridine. This substance can then interact with ammonia and the resulting aminoethoxypyridine can be acetylated with acetic anhydride to form 3-Acetylamino-5-ethoxypyridine .
Synthesis of 4-Alkyl-3,5-dibromopyridines
Lithiation of 3,5-dibromopyridine with Lithium Diisopropylamide (LDA) and subsequent reaction with electrophiles can yield 4-alkyl-3,5-dibromopyridines .
Preparation of Ligands
A Pd(0)-catalyzed cross-coupling reaction of 3,5-dibromopyridine and 5-tributylstannyl-3,3’-bipyridine can be used to prepare ligands .
Synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine Derivatives
Stille or Suzuki type reactions, which can be realized on the 3,5-dibromopyridine, can be used in the synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives .
Synthesis of New Hg(II) Complexes
3,5-Dibromopyridine can be used in the synthesis of new Hg(II) complexes with halogen (chloro, bromo, iodo) and 3,5-disubstituted pyridine ligands .
作用機序
Target of Action
3,5-Dibromopyridine is a chemical compound that is primarily used as a biochemical reagent It is known to be used in the synthesis of new hg(ii) complexes with halogen (chloro, bromo, iodo) and 3,5-disubstituted pyridine ligands .
Mode of Action
The mode of action of 3,5-Dibromopyridine involves its interaction with its targets, leading to the formation of new compounds. For instance, it undergoes lithiation with lithium diisopropylamide and on subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines .
Result of Action
The result of the action of 3,5-Dibromopyridine is the formation of new compounds, such as 4-alkyl-3,5-dibromopyridines . These compounds could have various molecular and cellular effects depending on their specific properties and the targets they interact with.
Safety and Hazards
3,5-Dibromopyridine causes skin irritation and serious eye damage. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
3,5-dibromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N/c6-4-1-5(7)3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSPMXMEOFGPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N | |
| Record name | 3,5-dibromopyridine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073921 | |
| Record name | 3,5-Dibromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromopyridine | |
CAS RN |
625-92-3 | |
| Record name | 3,5-Dibromopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 625-92-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dibromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,5-dibromopyridine?
A1: The molecular formula of 3,5-dibromopyridine is C5H3Br2N, and its molecular weight is 236.89 g/mol. []
Q2: What spectroscopic data is available for characterizing 3,5-dibromopyridine?
A2: Researchers frequently utilize techniques like polarized Raman and infrared spectroscopy to characterize 3,5-dibromopyridine. [, ] These methods provide insights into the vibrational modes of the molecule, helping researchers understand its structural features and the influence of the bromine substituents. [, ] Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, is also valuable for studying 3,5-dibromopyridine and its interactions with other molecules. [, ]
Q3: What are the common synthetic applications of 3,5-dibromopyridine?
A3: 3,5-Dibromopyridine serves as a key starting material in various chemical syntheses. It can be used to synthesize mono-arylpyridyl bromides via Suzuki reactions catalyzed by air- and moisture-stable palladacycles. [] This reaction shows high preference for mono-arylation, leading to high yields of the desired products. [] Additionally, it serves as a precursor for generating poly(aryl-ethynylene) polymers with controllable rigidity and flexibility. []
Q4: Can you elaborate on the reactivity of bromine atoms in 3,5-dibromopyridine?
A4: The bromine atoms in 3,5-dibromopyridine exhibit differential reactivity. For instance, reacting 3,5-dibromopyridine with sodium ethylate preferentially substitutes the bromine at the 3-position, yielding 3-bromo-5-ethoxypyridine. [] This selectivity highlights the impact of the pyridine ring's electronic structure on the reactivity of the bromine substituents. []
Q5: How can 3,5-dibromopyridine be used in the synthesis of polymers?
A5: 3,5-Dibromopyridine is a valuable monomer in polymerization reactions. One example involves its use in palladium-catalyzed polycondensation with 2,5-diethynyl-4-dodecyltoluene. [] By adjusting the ratio of 3,5-dibromopyridine to 2,5-dibromopyridine, researchers can fine-tune the rigidity and flexibility of the resulting poly(aryl-ethynylene) polymers. []
Q6: How does 3,5-dibromopyridine react with nucleophilic reagents?
A6: 3,5-Dibromopyridine can undergo nucleophilic aromatic substitution reactions, primarily at the 2- and 4- positions due to the electron-withdrawing nature of the bromine atoms and the nitrogen in the pyridine ring. [, ] For example, reaction with sulphuryl chloride leads to a mixture of 2-chloro-3,5-dibromopyridine and 4-chloro-3,5-dibromopyridine. []
Q7: What role can 3,5-dibromopyridine play in metal complexation?
A7: 3,5-Dibromopyridine can act as a ligand in various metal complexes. It forms one-dimensional chain polymers with zinc chloride, resulting in octahedral zinc(II) centers linked by halogen bridges. [] Additionally, it can stabilize allylindium species generated from allyl bromide and indium(0), forming complexes with trigonal-bipyramidal coordination spheres around the indium atom. [, ]
Q8: How do the halogen substituents in 3,5-dibromopyridine influence its coordination behavior?
A8: The halogen substituents in 3,5-dibromopyridine significantly impact its coordination behavior with metals. For instance, while 3,5-dibromopyridine forms polymeric structures with zinc chloride, it yields mononuclear tetrahedral complexes with zinc bromide. [] This difference highlights the role of halogens in dictating the final structure and properties of metal complexes. []
Q9: How is computational chemistry used to study 3,5-dibromopyridine?
A9: Density Functional Theory (DFT) calculations are frequently employed to study the properties of 3,5-dibromopyridine. [, ] These calculations provide insights into molecular geometries, electronic structures, and spectroscopic properties, complementing experimental observations. [, ] Researchers also use DFT to calculate parameters like quadrupole coupling constants for bromine nuclei and 13C-(79)Br spin-spin coupling constants. []
Q10: Are there any QSAR models developed for 3,5-dibromopyridine derivatives?
A10: While specific QSAR models for 3,5-dibromopyridine derivatives are not mentioned in the provided abstracts, the synthesis and characterization of various derivatives with differing substituents allow for the development of such models. [, , , , , , , , ] These models could correlate the structural features of these derivatives with their biological activities, guiding further research and development efforts.
Q11: Are there any applications of 3,5-dibromopyridine in drug discovery?
A12: While the provided research primarily focuses on synthetic applications and coordination chemistry of 3,5-dibromopyridine, some studies explore the potential biological activity of its derivatives. [, , ] For instance, researchers have synthesized and evaluated the antiproliferative and antioxidant activities of copper(II) coordination compounds incorporating 3,5-dibromopyridine as a ligand. [, ] These studies highlight the potential of 3,5-dibromopyridine as a building block for developing biologically active molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



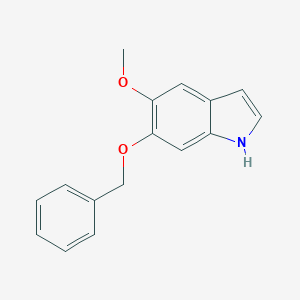


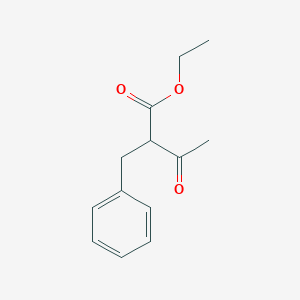

![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)
